molecular formula C15H10ClNO2 B1597146 4-(4-chloroanilino)-2H-chromen-2-one CAS No. 24526-89-4

4-(4-chloroanilino)-2H-chromen-2-one

Cat. No. B1597146
CAS RN: 24526-89-4
M. Wt: 271.7 g/mol
InChI Key: XTKKFDIRDFFXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 4-(4-chloroanilino)-2H-chromen-2-one is a pale yellow solid and one of the three isomers of chloroaniline.

  • It exhibits antimicrobial action against some bacteria and molds.

  • It can dissociate when irradiated by light.





  • Synthesis Analysis



    • Prepared by reduction of 4-nitrochlorobenzene, which is obtained by nitration of chlorobenzene.





  • Molecular Structure Analysis



    • Formula: ClC6H4NH2

    • Melting point: 67-70 °C (lit.)

    • Boiling point: 232 °C (lit.)

    • Solubility in water: 2.6 g/L at 20 °C





  • Chemical Reactions Analysis



    • Allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline (a precursor for bioactive compounds containing indole and dihydroindole nucleus).

    • Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines.





  • Physical And Chemical Properties Analysis



    • Pale yellow solid.

    • Toxic if swallowed, in contact with skin, or if inhaled.

    • Absorbed through the skin.




  • Scientific Research Applications

    2. Nanoparticles Mass Effect of ZnO on the Properties of Poly(4-Chloroaniline)/Zinc Oxide Nanocomposites

    3. Preparation of 4-Chloroaniline

    • Summary of Application: 4-Chloroaniline is prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene .
    • Methods of Application: The process involves the nitration of chlorobenzene to form 4-nitrochlorobenzene, which is then reduced to form 4-Chloroaniline .
    • Results: The end product is 4-Chloroaniline, a pale yellow solid with a chemical formula of ClC₆H₄NH₂ .

    4. Use in Synthesis

    • Summary of Application: 4-Chloroaniline is used for synthesis in various chemical reactions .
    • Methods of Application: It is used in the preparation of Poly(4-Chloroaniline)/Zinc Oxide Nanocomposites and other chemical compounds .
    • Results: The resulting compounds have various applications in different fields, including material science and pharmaceuticals .

    5. Biodegradation by Fungi

    • Summary of Application: A study found that certain fungi can oxidize 4-chloroaniline to form several oligomers .
    • Methods of Application: The fungi were exposed to 4-chloroaniline under controlled conditions, and the resulting compounds were analyzed .
    • Results: The fungi were able to oxidize 4-chloroaniline to form several oligomers, including 4,4′-dichloroazobenzene, 2-(4-chloroanilino)-5-hydroxybenzoquinone-di-4-chloroanil, and 2-amino-5-(4-chloroanilino)benzoquinone-di-4-chloroanil .

    6. Use in Pesticides

    • Summary of Application: 4-Chloroaniline is used in the industrial production of pesticides .
    • Methods of Application: It is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim .
    • Results: The resulting pesticides have various applications in agriculture .

    7. Use in Drugs

    • Summary of Application: 4-Chloroaniline is used in the industrial production of drugs .
    • Methods of Application: It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine .
    • Results: The resulting drugs have various applications in healthcare .

    8. Use in Dye Stuffs

    • Summary of Application: 4-Chloroaniline is used in the industrial production of dyestuffs .
    • Methods of Application: It is used in the manufacture of various dyes .
    • Results: The resulting dyes have various applications in textile industry .

    Safety And Hazards



    • Very toxic, possible carcinogen.

    • Avoid skin contact.

    • May cause cancer.

    • Store below +30°C.




  • Future Directions



    • Further research on its photochemical behavior and dissociation.

    • Investigation of potential applications beyond its current uses.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    4-(4-chloroanilino)chromen-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XTKKFDIRDFFXEM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H10ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00377022
    Record name 4-(4-Chloroanilino)-2H-1-benzopyran-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00377022
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    271.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-chloroanilino)-2H-chromen-2-one

    CAS RN

    24526-89-4
    Record name 4-(4-Chloroanilino)-2H-1-benzopyran-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00377022
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(4-chloroanilino)-2H-chromen-2-one
    Reactant of Route 2
    Reactant of Route 2
    4-(4-chloroanilino)-2H-chromen-2-one
    Reactant of Route 3
    Reactant of Route 3
    4-(4-chloroanilino)-2H-chromen-2-one
    Reactant of Route 4
    Reactant of Route 4
    4-(4-chloroanilino)-2H-chromen-2-one
    Reactant of Route 5
    Reactant of Route 5
    4-(4-chloroanilino)-2H-chromen-2-one
    Reactant of Route 6
    Reactant of Route 6
    4-(4-chloroanilino)-2H-chromen-2-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.